

Application Notes and Protocols for ATTO 565 in Live-Cell Tracking Experiments

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Compound of Interest

Compound Name: ATTO 565

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This document provides detailed application notes and protocols for the utilization of the fluorescent dye **ATTO 565** in live-cell tracking experiments. **ATTO 565**, a rhodamine-based dye, offers exceptional photostability and brightness, making it a powerful tool for dynamic studies in living cells.^{[1][2][3][4]}

Introduction to ATTO 565

ATTO 565 is a fluorescent label characterized by its strong absorption and high fluorescence quantum yield.^{[2][3][4]} Its suitability for single-molecule detection, flow cytometry, and high-resolution microscopy techniques like STED makes it a versatile choice for a range of biological applications.^{[1][2][4]} A key consideration for live-cell imaging is that **ATTO 565** can be internalized by cells via endocytosis, accumulating in endosomes and lysosomes.^{[5][6]} This property can be leveraged for studying endocytic pathways or must be accounted for when tracking cell surface proteins.

Quantitative Data Presentation

For effective experimental design and data interpretation, the photophysical and photostability properties of **ATTO 565** are summarized below.

Table 1: Photophysical Properties of **ATTO 565**

Property	Value
Maximum Excitation (λ_{ex})	564 nm
Maximum Emission (λ_{em})	590 nm
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹
Fluorescence Quantum Yield (Φ)	90%
Fluorescence Lifetime (τ)	4.0 ns

Source: Data compiled from multiple sources.

Table 2: Photostability of **ATTO 565** Under Continuous Illumination

Illumination Intensity (W/cm ²)	Average Bleaching Time (s)
284	63.0
568	21.8
1136	18.2

Source: Data indicates that the rate of photobleaching is dependent on the intensity of the excitation light.[\[3\]](#)

Experimental Protocols

Protein Labeling with **ATTO 565** NHS Ester

This protocol describes the covalent labeling of a protein of interest with **ATTO 565** N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- ATTO 565** NHS ester

- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, optional)

Procedure:

- Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
- Dye Preparation: Immediately before use, prepare a stock solution of **ATTO 565** NHS ester in DMF or DMSO.
- Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification: Remove unreacted dye by size-exclusion chromatography. The first colored band to elute is the dye-protein conjugate.
- Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for **ATTO 565**). The following formula can be used:

$$\text{DOL} = (A_{564} \times \epsilon_{\text{protein}}) / [(A_{280} - A_{564} \times CF_{280}) \times \epsilon_{565}]$$

Where:

- A_{max} is the absorbance at the respective wavelength.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{565} is the molar extinction coefficient of **ATTO 565** at 564 nm ($120,000 \text{ M}^{-1}\text{cm}^{-1}$).

- CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.12).

Live-Cell Labeling and Tracking

This protocol outlines a general procedure for labeling live cells with **ATTO 565**-conjugated molecules and subsequent tracking.

Materials:

- Cultured cells on glass-bottom dishes or coverslips
- **ATTO 565**-labeled protein of interest
- Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
- Total Internal Reflection Fluorescence (TIRF) microscope or other suitable fluorescence microscope

Procedure:

- Cell Culture: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.
- Cell Labeling:
 - Replace the culture medium with pre-warmed live-cell imaging medium.
 - Add the **ATTO 565**-labeled protein to the medium at a final concentration typically in the nanomolar to low micromolar range. The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without causing cellular stress. For live-cell staining with **ATTO 565** NHS ester itself, concentrations of 1.5–15 μM for 30 minutes at 37°C have been reported.^[5]
 - Incubate the cells for a duration ranging from a few minutes to an hour, depending on the target and experimental goals. For surface labeling, shorter incubation times at lower temperatures (e.g., 4°C) can be used to minimize internalization. For tracking internalized molecules, longer incubation times at 37°C are appropriate.^[5]

- Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound fluorescent molecules.
- Imaging:
 - Mount the sample on the microscope.
 - For single-molecule tracking, use a TIRF microscope to selectively excite fluorophores near the coverslip, reducing background fluorescence.
 - Use a 561 nm laser for excitation.
 - Acquire a time-lapse series of images with a sensitive camera (e.g., EMCCD or sCMOS).
 - Imaging parameters such as laser power, exposure time, and frame rate should be optimized to maximize signal while minimizing phototoxicity and photobleaching. Start with low laser power and adjust as needed.

Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of **ATTO 565** or **ATTO 565**-labeled molecules on cultured cells.

Materials:

- Cultured cells in a 96-well plate
- **ATTO 565** or **ATTO 565**-labeled molecule
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
- Microplate reader

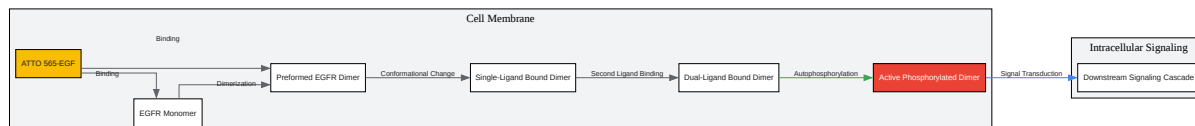
Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay. For cytotoxicity tests, a starting density of approximately 5,000 cells per well is often used.[\[7\]](#)
- **Treatment:** After allowing the cells to adhere overnight, treat them with various concentrations of the **ATTO 565**-containing compound for the desired duration (e.g., corresponding to the labeling and imaging time). Include untreated control wells.
- **MTT Addition:** Add 10-50 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.[\[7\]](#)[\[8\]](#)
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[7\]](#)[\[8\]](#) For suspension cells, centrifuge the plate before removing the supernatant.[\[7\]](#)[\[8\]](#)
- **Absorbance Measurement:** Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[8\]](#) Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[\[9\]](#)
- **Data Analysis:** Subtract the absorbance of blank wells (medium and MTT only). Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Application Examples and Visualizations

Tracking Epidermal Growth Factor Receptor (EGFR) Dimerization

ATTO 565-labeled Epidermal Growth Factor (EGF) can be used to visualize the initial steps of EGFR signaling in living cells, including ligand binding, receptor dimerization, and subsequent autophosphorylation.[\[10\]](#)[\[11\]](#)

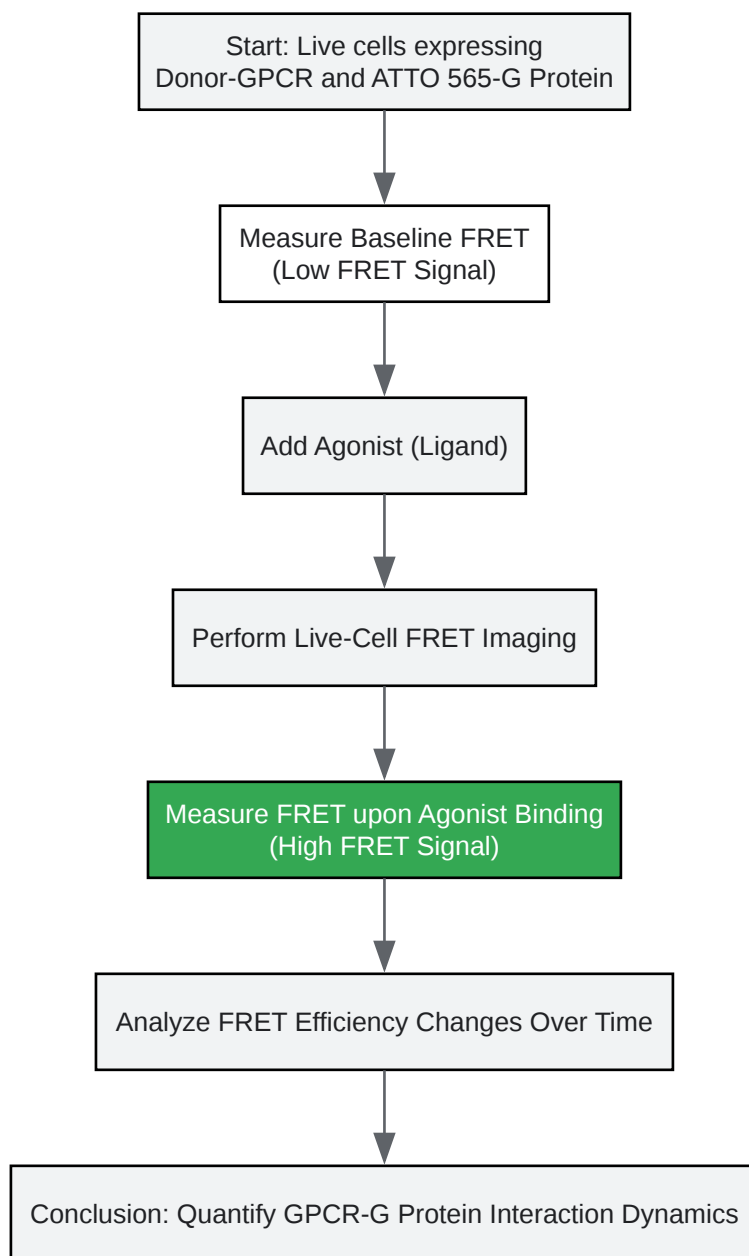


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Caption: EGFR activation pathway initiated by **ATTO 565**-EGF binding.

Investigating GPCR-G Protein Interactions

ATTO 565 can be used as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a suitable donor to study the interaction between a G Protein-Coupled Receptor (GPCR) and its cognate G protein in real-time.

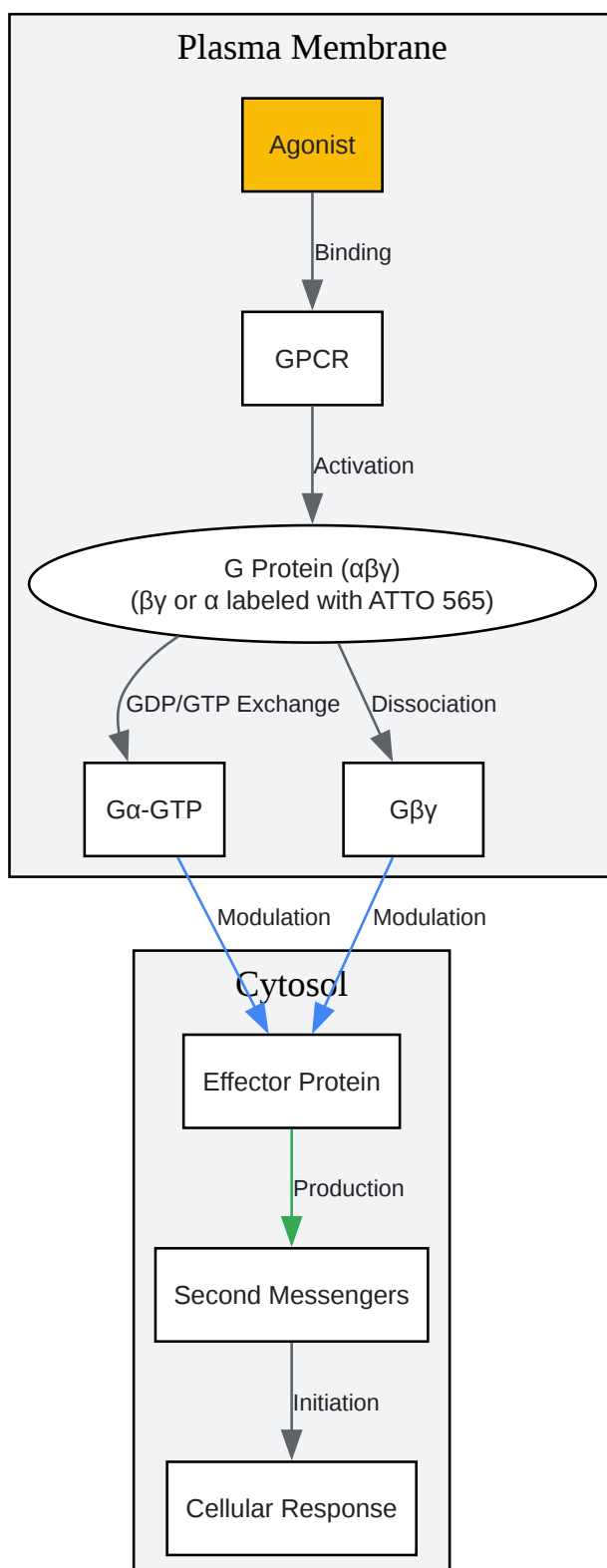


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Caption: Experimental workflow for studying GPCR-G protein interactions using FRET.

Signaling Pathway of GPCR-G Protein Activation

The following diagram illustrates the canonical GPCR signaling pathway that can be investigated using **ATTO 565** as a fluorescent label.



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Caption: GPCR signaling cascade and points of **ATTO 565** labeling.

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